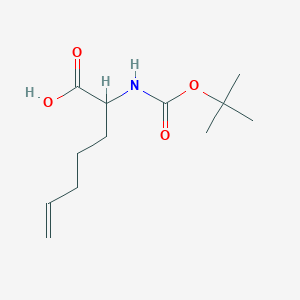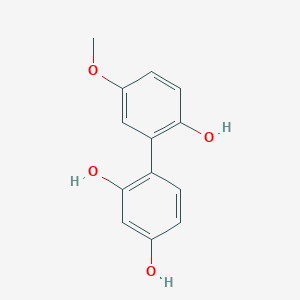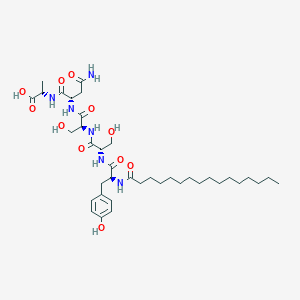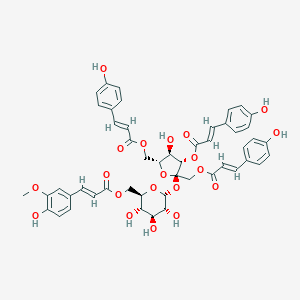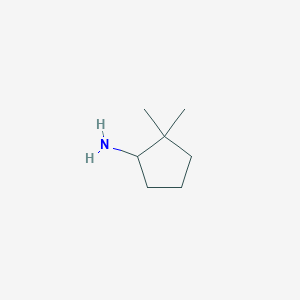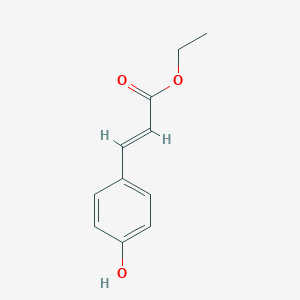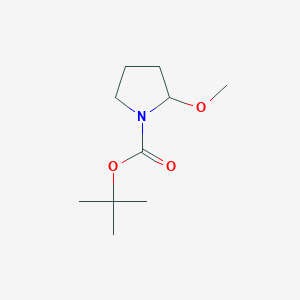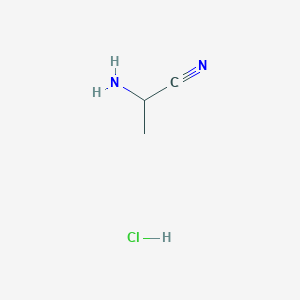
2,2-Difluoroethylamine hydrochloride
Overview
Description
2,2-Difluoroethylamine hydrochloride is a chemical compound with the molecular formula C₂H₆ClF₂N. It is a fluorinated amine, which means it contains fluorine atoms attached to an amine group. This compound is often used as a precursor in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
2,2-Difluoroethylamine hydrochloride is a chemical compound used primarily as a precursor for the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes. The specific targets can vary depending on the particular synthesis pathway being used .
Mode of Action
The compound interacts with its targets through chemical reactions, often serving as a building block in the synthesis of more complex molecules . One reported use of this compound is as a precursor for the generation of difluoromethyl diazomethane species . This is achieved in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the synthesis process in which it is used. In the case of generating difluoromethyl diazomethane species, the compound participates in [3+2] cycloadditions with alkynes .
Result of Action
The primary result of the action of this compound is the formation of new chemical compounds. For example, when used as a precursor for difluoromethyl diazomethane species, the result is the formation of these species, which can then participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the generation of difluoromethyl diazomethane species occurs in the presence of tert-butyl nitrite and acetic acid . Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,2-difluoroethanol with ammonia in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The resulting 2,2-difluoroethylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form 2,2-difluoroethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reactions are typically carried out under mild conditions with the use of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Products include halogenated or alkylated derivatives of 2,2-difluoroethylamine.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: The primary product is 2,2-difluoroethylamine.
Scientific Research Applications
2,2-Difluoroethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethylamine hydrochloride
- 2-Fluoroethylamine hydrochloride
- 3,3,3-Trifluoropropylamine
Uniqueness
2,2-Difluoroethylamine hydrochloride is unique due to the presence of two fluorine atoms attached to the ethylamine group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated amines. The compound’s ability to form stable complexes with biological molecules makes it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVKPVHTHFECBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593019 | |
| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79667-91-7 | |
| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the conformational behavior of 2,2-Difluoroethylamine hydrochloride unique?
A1: this compound exhibits a phenomenon known as the "double gauche effect." [] This means that in its most stable conformation, the -NH3+ group prefers to be in a gauche orientation (60° dihedral angle) with both fluorine atoms on the adjacent carbon. This preference arises primarily from favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, even in aqueous environments. [] While hyperconjugation and hydrogen bonding play a secondary role, electrostatic forces are the dominant factor governing this unusual conformational preference.
Q2: Can you describe a cost-effective method for synthesizing 2-Bromo-2,2-difluoroethylamine hydrochloride?
A2: A novel synthesis method utilizes readily available and inexpensive starting materials: ethyl bromodifluoroacetate and sodium borohydride. [] The process involves reacting ethyl bromodifluoroacetate with ammonia gas to yield 2-bromo-2,2-difluoroacetamide. Subsequent reduction using sodium borohydride in tetrahydrofuran, followed by acidification with hydrochloric acid, yields the desired 2-Bromo-2,2-difluoroethylamine hydrochloride. [] This method significantly reduces production costs compared to previous methods and is suitable for large-scale synthesis in kilogram quantities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


